molecular formula C11H18BBrO2 B12960782 (3AS,4S,6S,7aR)-2-(bromomethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole

(3AS,4S,6S,7aR)-2-(bromomethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole

Cat. No.: B12960782
M. Wt: 272.98 g/mol
InChI Key: AOSQASPLAGAPHN-CKEKPRIKSA-N
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Description

The compound (3AS,4S,6S,7aR)-2-(bromomethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a complex organic molecule featuring a bromomethyl group and a boron-containing dioxaborole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,4S,6S,7aR)-2-(bromomethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole typically involves the following steps:

    Formation of the Dioxaborole Ring: The initial step involves the formation of the dioxaborole ring through a reaction between a boronic acid derivative and a diol. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.

    Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction. This can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

    Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be employed under mild conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (3AS,4S,6S,7aR)-2-(bromomethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole serves as a versatile intermediate for the construction of more complex molecules

Biology and Medicine

The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs, particularly those targeting boron-containing enzymes or receptors.

Industry

In materials science, the compound can be used in the development of new polymers or as a precursor for boron-containing materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which (3AS,4S,6S,7aR)-2-(bromomethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, potentially inhibiting their activity or altering their function. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (3AS,4S,6S,7aR)-2-(chloromethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    (3AS,4S,6S,7aR)-2-(iodomethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole: Similar structure but with an iodomethyl group.

Uniqueness

The presence of the bromomethyl group in (3AS,4S,6S,7aR)-2-(bromomethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole makes it more reactive in nucleophilic substitution reactions compared to its chloro- and iodo- counterparts. This reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired.

Properties

Molecular Formula

C11H18BBrO2

Molecular Weight

272.98 g/mol

IUPAC Name

(1S,2S,6R,8S)-4-(bromomethyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane

InChI

InChI=1S/C11H18BBrO2/c1-10(2)7-4-8(10)11(3)9(5-7)14-12(6-13)15-11/h7-9H,4-6H2,1-3H3/t7-,8-,9+,11-/m0/s1

InChI Key

AOSQASPLAGAPHN-CKEKPRIKSA-N

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CBr

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CBr

Origin of Product

United States

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